molecular formula C14H8BrN B12520187 7-bromo-9H-fluorene-2-carbonitrile

7-bromo-9H-fluorene-2-carbonitrile

Cat. No.: B12520187
M. Wt: 270.12 g/mol
InChI Key: QTTRBYYVZGRWMT-UHFFFAOYSA-N
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Description

7-bromo-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C14H8BrN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 7th position and a cyano group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-9H-fluorene-2-carbonitrile typically involves the bromination of 9H-fluorene-2-carbonitrile. One common method is the reaction of 9H-fluorene-2-carbonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 7th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-bromo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 7-amino-9H-fluorene-2-carbonitrile or 7-alkoxy-9H-fluorene-2-carbonitrile.

    Oxidation: Formation of 7-bromo-9H-fluorene-2-carboxylic acid.

    Reduction: Formation of 7-bromo-9H-fluorene-2-amine.

Scientific Research Applications

Organic Electronics

7-Bromo-9H-fluorene-2-carbonitrile serves as a building block for:

  • Organic Semiconductors: It is utilized in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Charge Transport Materials: The compound's structure allows for efficient charge transport, making it suitable for various electronic devices.

Materials Science

The compound is employed in creating new materials with tailored electronic properties. Its unique combination of bromine and nitrile groups enhances the material's performance in electronic applications.

Medicinal Chemistry

Research indicates potential biological activities:

  • Antitumor Activity: Compounds derived from fluorene structures exhibit cytotoxic effects against cancer cell lines, inducing apoptosis through caspase pathways.
  • Antibacterial and Antifungal Properties: The presence of halogen substituents enhances antimicrobial activity by increasing membrane penetration.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized this compound and evaluated its antibacterial properties against various strains. Results showed minimum inhibitory concentrations comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro tests demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF-7), with an IC50 value significantly lower than that of control compounds.

Mechanism of Action

The mechanism of action of 7-bromo-9H-fluorene-2-carbonitrile depends on its specific application. In organic electronics, its role as a semiconductor involves the transfer of electrons through its conjugated system. The bromine and cyano groups influence the electronic properties, enhancing charge transport and stability. In medicinal chemistry, the compound’s reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-9H-fluorene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and compounds with tailored functionalities.

Biological Activity

7-Bromo-9H-fluorene-2-carbonitrile is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H9BrNC_{14}H_{9}BrN and a molecular weight of 256.13 g/mol. The compound features a bromine atom at the 7-position of the fluorene core, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. For instance, it may interfere with enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation.
  • Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways. This interaction may modulate cellular responses, including apoptosis and proliferation.
  • Metal Ion Complexation : Research indicates that this compound can form complexes with metal ions, enhancing its biological activity. Metal complexes derived from this compound have demonstrated promising results in DNA cleavage studies and anticancer activity .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1.

Activity Type Observation Reference
Anticancer ActivityInhibits growth of A549 (lung carcinoma) cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
Metal Ion InteractionForms complexes enhancing DNA cleavage

Case Studies

  • Anticancer Studies : In a study evaluating the anticancer properties of fluorene derivatives, this compound was shown to significantly inhibit the proliferation of A549 lung carcinoma cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Evaluation : The compound demonstrated notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition measured for these bacteria indicated that this compound could serve as a lead compound for developing new antimicrobial agents .
  • Enzyme Targeting : The inhibition of dihydrofolate reductase (DHFR) by this compound presents a promising avenue for both antimicrobial and anticancer drug design. DHFR is crucial for DNA synthesis, and its inhibition can lead to cell death in rapidly dividing cells .

Properties

Molecular Formula

C14H8BrN

Molecular Weight

270.12 g/mol

IUPAC Name

7-bromo-9H-fluorene-2-carbonitrile

InChI

InChI=1S/C14H8BrN/c15-12-2-4-14-11(7-12)6-10-5-9(8-16)1-3-13(10)14/h1-5,7H,6H2

InChI Key

QTTRBYYVZGRWMT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br

Origin of Product

United States

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